2-Amino-4-hydroxypentanoic acid
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Overview
Description
2-Amino-4-hydroxypentanoic acid is an organic compound with the molecular formula C5H11NO3. It is a derivative of the amino acid threonine and is known for its antiviral properties and toxicity to mammalian cells . This compound is also referred to as 3-hydroxynorvaline and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxypentanoic acid can be achieved through several methods. One common approach involves the selective reduction of α- and γ-methyl tritylglutamates using lithium aluminum hydride (LiAlH4) . Another method employs the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base, which are then alkylated under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxypentanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-4-hydroxypentanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxypentanoic acid involves its interaction with specific enzymes and molecular targets. For instance, it inhibits the enzyme phosphofructokinase, which plays a crucial role in ATP production . This inhibition can lead to reduced energy production in cells, affecting various metabolic pathways .
Comparison with Similar Compounds
- 3-Hydroxy-2-aminopentanoic acid
- DL-3-Hydroxynorvaline
- 2-Amino-3-hydroxypentanoic acid
Comparison: 2-Amino-4-hydroxypentanoic acid is unique due to its specific antiviral properties and its role as a potent inhibitor of phosphofructokinase . While similar compounds may share some structural features, they often differ in their biological activities and applications .
Properties
IUPAC Name |
2-amino-4-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRVJFMQKPUAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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